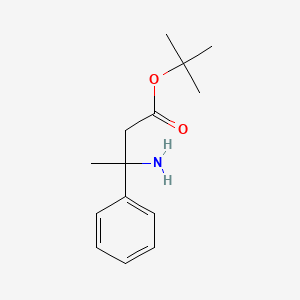![molecular formula C17H19NO4S B2679269 N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 535966-63-3](/img/structure/B2679269.png)
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as DMSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSG is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Osmoprotectant Properties and Antibacterial Potential
- Osmoprotection in Bacteria: Research has shown that certain dimethylated compounds, akin to the structural elements of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, can serve as effective osmoprotectants in bacteria like Escherichia coli, similar to glycine betaine. These compounds help bacteria grow in hypertonic conditions, suggesting potential applications in studying bacterial osmoregulation and developing antibacterial agents (Chambers et al., 1987).
Enzymatic Inhibition and Cytoprotection
- Aldose Reductase Inhibition: Analogues of sulfonyl glycines, bearing structural resemblance to the compound , have been studied for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. These studies highlight the potential of such compounds in therapeutic applications against diseases involving aldose reductase (Mayfield & Deruiter, 1987).
Herbicide Resistance and Environmental Impact
- Glyphosate Resistance: Studies focusing on glyphosate, a compound structurally distinct but relevant to agricultural and environmental sciences, reveal insights into the mechanisms of herbicide resistance. Such research is crucial for understanding how modifications at the molecular level can lead to resistant crop varieties, potentially guiding the development of crops resistant to herbicides structurally related to this compound (Padgette et al., 1995).
Environmental Degradation and Toxicology
- Environmental Fate of Related Compounds: Research into the degradation pathways and environmental fate of glyphosate and its derivatives sheds light on the potential environmental behaviors of chemically similar compounds. Understanding the transport and degradation mechanisms in aquatic environments can inform environmental safety assessments and pollution mitigation strategies (Coupe et al., 2012).
Propiedades
IUPAC Name |
2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-7-9-15(10-8-12)23(21,22)18(11-17(19)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCKGJZAKEPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)

![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)


![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)


